molecular formula C16H14O6 B5852084 (9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate

(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate

Cat. No.: B5852084
M. Wt: 302.28 g/mol
InChI Key: NBNIIYPYMWIMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its chromen backbone, which is further modified with acetyloxy and oxo groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by acetylation to introduce the acetyloxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-8(17)20-10-6-13(21-9(2)18)15-11-4-3-5-12(11)16(19)22-14(15)7-10/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNIIYPYMWIMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.